N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound that features both imidazole and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with 1-bromopropane.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Coupling of the Benzamide Group: The final step involves coupling the synthesized imidazole and piperidine derivatives with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involving imidazole or piperidine moieties.
Pharmacology: It may serve as a ligand in receptor binding studies or as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as cytochrome P450 or receptors like GABA receptors.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide: can be compared with other imidazole or piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-7-12-23(13-8-18)17-5-3-16(4-6-17)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-15,18H,2,7-9,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNOQGZVBXHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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